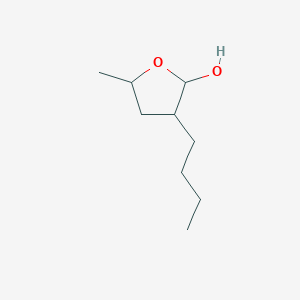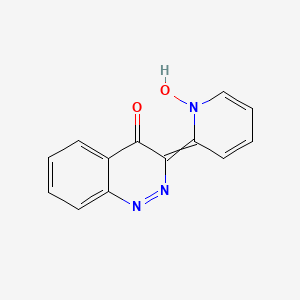
3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one: is a heterocyclic compound that features both pyridine and cinnoline moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one typically involves the condensation of a pyridine derivative with a cinnoline precursor. The reaction conditions may include the use of a base to facilitate the formation of the ylidene linkage.
Industrial Production Methods: Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypyridine moiety.
Reduction: Reduction reactions could target the ylidene linkage or the cinnoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the pyridine or cinnoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.
科学的研究の応用
Chemistry: The compound may be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: Medicinal chemistry applications could include the development of new drugs targeting specific diseases, leveraging the unique structural features of the compound.
Industry: In industrial applications, the compound might be used in the synthesis of dyes, pigments, or other materials requiring specific chemical properties.
作用機序
The mechanism of action for compounds like 3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering their activity and leading to a therapeutic effect.
類似化合物との比較
- 3-(1-Hydroxypyridin-2(1H)-ylidene)quinolin-4(3H)-one
- 3-(1-Hydroxypyridin-2(1H)-ylidene)benzimidazol-4(3H)-one
Uniqueness: The uniqueness of 3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one lies in its specific combination of pyridine and cinnoline structures, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
CAS番号 |
60928-32-7 |
|---|---|
分子式 |
C13H9N3O2 |
分子量 |
239.23 g/mol |
IUPAC名 |
3-(1-hydroxypyridin-2-ylidene)cinnolin-4-one |
InChI |
InChI=1S/C13H9N3O2/c17-13-9-5-1-2-6-10(9)14-15-12(13)11-7-3-4-8-16(11)18/h1-8,18H |
InChIキー |
BKJXCJRTHFIPNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C3C=CC=CN3O)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
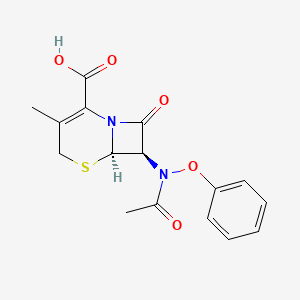
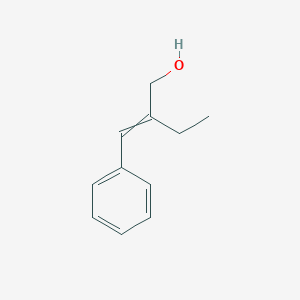
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
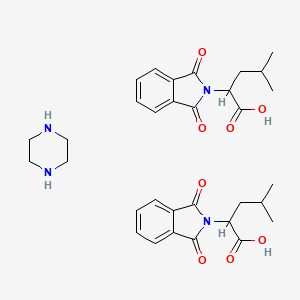
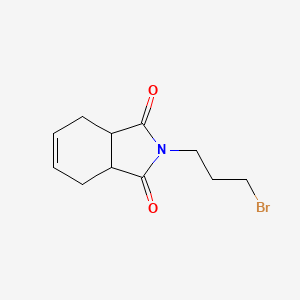
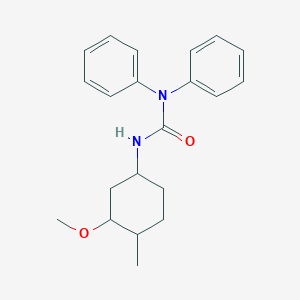

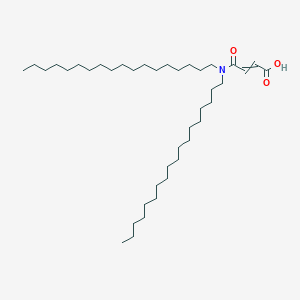
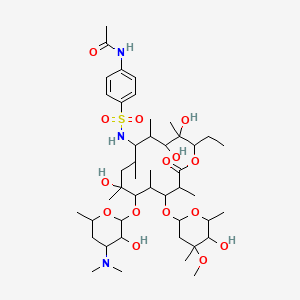
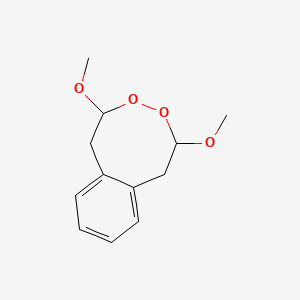
![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)

